molecular formula C17H22F2N2O3 B248172 Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Katalognummer B248172
Molekulargewicht: 340.36 g/mol
InChI-Schlüssel: HJCKSXVTNQDGGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate, commonly known as DFP-10825, is a novel chemical compound with potential therapeutic applications. It is a piperidine-based compound that has been synthesized through a multistep process, and has shown promising results in various scientific research studies.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has shown potential therapeutic applications in various scientific research studies. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DPP-4 inhibitors are currently used in the treatment of type 2 diabetes mellitus, and DFP-10825 has shown potential as a new and effective DPP-4 inhibitor.

Wirkmechanismus

DFP-10825 inhibits DPP-4 by binding to the active site of the enzyme, which prevents it from cleaving incretin hormones. Incretin hormones are involved in the regulation of glucose metabolism, and their inhibition can lead to increased insulin secretion and decreased glucagon secretion, which ultimately leads to decreased blood glucose levels.
Biochemical and Physiological Effects:
In addition to its DPP-4 inhibitory activity, DFP-10825 has also been found to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose tolerance in animal models, which suggests its potential as a therapeutic agent for type 2 diabetes mellitus. It has also been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

DFP-10825 has several advantages for lab experiments, including its high purity and yield, and its potent DPP-4 inhibitory activity. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis. Additionally, further studies are needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the study of DFP-10825. One potential direction is the development of new and more efficient synthesis methods for the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and Alzheimer's disease. Additionally, further studies are needed to determine its safety and efficacy in humans, and to optimize its dosing and administration for clinical use.
Conclusion:
In conclusion, DFP-10825 is a novel piperidine-based compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield of the final product. It has shown promising results in various scientific research studies, including its potent DPP-4 inhibitory activity and its anti-inflammatory and antioxidant properties. Further studies are needed to determine its safety and efficacy in humans, and to investigate its potential therapeutic applications in other diseases.

Synthesemethoden

The synthesis of DFP-10825 involves a multistep process that includes the reaction of piperidine with 3,4-difluoroaniline, followed by the reaction of the resulting compound with ethyl 4-bromoacetoacetate. The final product is obtained through the hydrolysis of the ester group using sodium hydroxide. The synthesis method has been optimized to yield high purity and high yield of the final product.

Eigenschaften

Produktname

Ethyl 1-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Molekularformel

C17H22F2N2O3

Molekulargewicht

340.36 g/mol

IUPAC-Name

ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H22F2N2O3/c1-2-24-17(23)12-5-8-21(9-6-12)10-7-16(22)20-13-3-4-14(18)15(19)11-13/h3-4,11-12H,2,5-10H2,1H3,(H,20,22)

InChI-Schlüssel

HJCKSXVTNQDGGU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Kanonische SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.